Lobatamide D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32N2O9 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8-(hydroxymethyl)-12-methyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C27H32N2O9/c1-18-10-11-19-6-3-8-23(32)26(19)27(35)38-20(7-4-14-28-24(33)9-5-15-29-36-2)16-25(34)37-21(17-30)12-13-22(18)31/h3-6,8-10,12-15,20-22,30-32H,7,11,16-17H2,1-2H3,(H,28,33)/b9-5-,13-12+,14-4+,18-10-,29-15- |
InChI Key |
JIRIKJKTSMGHQG-ZBKQNIHQSA-N |
Isomeric SMILES |
C/C/1=C/CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(/C=C/C1O)CO)C/C=C/NC(=O)/C=C\C=N/OC |
Canonical SMILES |
CC1=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(C=CC1O)CO)CC=CNC(=O)C=CC=NOC |
Synonyms |
lobatamide D |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Chemodiversity of Lobatamide D
Historical Account of Lobatamide D Discovery
This compound is a member of the lobatamide family of novel cytotoxic macrolides. The lobatamides, designated A-F, were first isolated from various marine tunicates. acs.orguq.edu.au Specifically, these compounds were extracted from shallow water collections of Aplidium lobatum in Australia, a deep-water collection of an Aplidium species, and an unidentified tunicate from the Philippines. acs.orguq.edu.au The discovery of lobatamides A-D, including this compound, was part of a broader investigation into the chemical constituents of these marine invertebrates, which have proven to be a rich source of novel bioactive natural products. acs.orgrsc.org
Initial studies erroneously assigned different structures to compounds with the same properties as some of the lobatamides. For instance, compounds named aplidites A-D, isolated from a Great Australian Bight collection of Aplidium sp., are believed to be the same as lobatamides A, B, D, and E, respectively, despite having very different reported structures. google.com However, the initial report on aplidites did not describe any biological activity. google.com
Bioprospecting and Isolation Methodologies from Marine Tunicates
Marine tunicates have been identified as a significant reservoir for marine natural products with a wide array of biological activities, including antimicrobial and anticancer properties. mdpi.com The process of bioprospecting these organisms involves exploring diverse marine environments, from coastal waters to the deep sea and across different climate zones, to discover new compounds. mdpi.comnoaa.gov The chemical ecology of tunicates, including their symbiotic relationships with microorganisms, plays a crucial role in guiding bioprospecting efforts. mdpi.com
The isolation of this compound and its congeners from tunicate samples typically involves a multi-step extraction and purification process. The general procedure begins with the collection of the tunicate specimens, followed by extraction with organic solvents. acs.org The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. High-performance liquid chromatography (HPLC) is a key method used in the final purification stages to isolate the individual lobatamides. acs.org
Identification of Microbial Producers for Lobatamide A and Related Congeners
While initially isolated from tunicates, subsequent research has revealed that the true producers of some lobatamides are symbiotic bacteria. ethz.chd-nb.infonih.gov This is a common theme in marine natural products chemistry, where complex molecules isolated from invertebrate hosts are often biosynthesized by their microbial symbionts. mdpi.com
Through genome mining of trans-AT polyketide synthases (PKSs), a class of enzymes known for producing a wide variety of bioactive compounds, researchers identified a culturable bacterial source for lobatamides. ethz.chd-nb.infonih.gov Specifically, the culturable plant symbiont Gynuella sunshinyii, a Gram-negative bacterium, was found to harbor the biosynthetic gene cluster for lobatamide production. d-nb.infonih.gov This discovery was significant as it provided a sustainable and culturable source for these compounds, overcoming the supply problem often associated with natural products from marine invertebrates. ethz.ch The production of lobatamide A by G. sunshinyii confirmed this bacterium as a talented producer of specialized metabolites. d-nb.infonih.gov
Strategies for Structural Elucidation and Stereochemical Assignment
The structural elucidation of this compound and other members of the lobatamide family was accomplished through a combination of spectroscopic techniques. High-resolution fast atom bombardment mass spectrometry (HRFABMS) was used to determine the molecular formula of the compounds. acs.org Extensive 2D NMR spectroscopy, including techniques like COSY, HSQC, and HMBC, was employed to piece together the complex macrocyclic structure and the enamide side chain. acs.orgresearchgate.net
For this compound, the following physicochemical data has been reported:
Optical Rotation: [α]D −35.0° (c 0.08, MeOH) acs.org
UV (MeOH) λmax: 281 nm (log ε 4.23) acs.org
Infrared (film) νmax: 3593−3123 (br), 2924, 1738, 1650, 1607, 1529, 1464, 1450, 1269, 1218, 1168, 1117, 1042, 964, 755 cm-1 acs.org
HRFABMS: m/z 529.2164 [M+H]+ (calculated for C27H33N2O8, 529.2164) acs.org
The stereochemical assignment of related compounds, such as lobatamide C, involved the synthesis of various stereoisomers and comparison of their properties, along with X-ray analysis of crystalline derivatives to confirm the absolute configuration at chiral centers. researchgate.netacs.org
Comparative Structural Analysis within the Lobatamide Family and Related Benzolactone Enamides (e.g., Salicylihalamides, Oximidines)
This compound belongs to the broader class of benzolactone enamides, which are characterized by a macrocyclic salicylate (B1505791) ring with an enamide side chain. rsc.orgbiologists.comsemanticscholar.org This family of compounds includes other notable members such as the salicylihalamides, oximidines, and apicularens. rsc.orgbiologists.comnih.gov
Key Structural Features of Benzolactone Enamides:
| Feature | Description |
| Core Structure | A macrocyclic ring derived from salicylic (B10762653) acid. |
| Side Chain | An unsaturated enamide side chain attached to the aliphatic portion of the macrolactone. |
| Ring Size | Varies between different members of the family. |
The lobatamides share a common core structure with the salicylihalamides, which were isolated from a marine sponge of the genus Haliclona. acs.orguq.edu.au However, there are differences in the size of the macrolide ring and the nature of the side chain. For example, the lobatamides possess a 16-membered macrolactone core.
Comparative analyses of the differential cytotoxicity profiles of the lobatamides and salicylihalamides have shown high correlations with each other, suggesting a similar mechanism of action. acs.orguq.edu.au This has led to the classification of these compounds as a new mechanistic class of antitumor agents that inhibit vacuolar-type (H+)-ATPases (V-ATPases). acs.orguq.edu.aubiologists.com
The oximidines, another related group of benzolactone enamides, also share the characteristic macrocyclic salicylate core and enamide side chain. biologists.comnih.gov The structural similarities and differences among these related natural products provide valuable insights for the design and synthesis of analogues with potentially improved biological activity. rsc.orgsemanticscholar.org
Biosynthetic Pathways and Enzymology of Lobatamides
Characterization of Biosynthetic Gene Clusters (BGCs) for Lobatamide Production
A pivotal breakthrough in understanding lobatamide biosynthesis came from genome mining efforts. d-nb.infonih.gov These investigations led to the identification of the lobatamide biosynthetic gene cluster (lbm) in the culturable plant symbiont, Gynuella sunshinyii. d-nb.infonih.govnih.gov This discovery was significant as it provided a genetically tractable source for studying these compounds, which were previously only accessible from a marine invertebrate. d-nb.infonih.gov The lbm BGC is notable for encoding a trans-AT PKS system, a class of enzymes known for their remarkable ability to generate structural diversity in polyketides. d-nb.infonih.govproteopedia.org The gene cluster can be found in the MIBiG (Minimum Information about a Biosynthetic Gene Cluster) repository under accession number BGC0002047. secondarymetabolites.org
Insights into Polyketide Synthase (PKS) Architectures, particularly trans-Acyltransferase (trans-AT) PKS Systems
The lobatamide PKS is a prime example of a trans-AT PKS system. Unlike their cis-AT counterparts, where the acyltransferase domain is an integral part of each module, trans-AT PKSs utilize a standalone AT domain that acts iteratively across multiple modules. d-nb.infofrontiersin.org This modular architecture allows for greater flexibility and the incorporation of a wider array of building blocks and chemical modifications. d-nb.info The trans-AT PKSs are known for their complex domain organization, often featuring unusual enzymatic domains that are not typically found in cis-AT systems. d-nb.info The lobatamide PKS is no exception, containing specialized modules responsible for the unique structural features of the lobatamide scaffold. d-nb.infonih.gov
Enzymatic Mechanisms of Key Biosynthetic Steps:
The biosynthesis of the lobatamide core involves a series of precisely controlled enzymatic reactions.
The backbone of lobatamide is assembled through the sequential addition of extender units by the PKS modules. The process begins with a starter unit, which in the case of lobatamides is proposed to be derived from glycine. researchgate.net The growing polyketide chain is then passed from one module to the next, with each module catalyzing a specific elongation and modification step. These modifications can include reductions and dehydrations, leading to the characteristic pattern of single and double bonds in the final product.
A key feature of the lobatamide PKS is the presence of integrated oxygenase (Ox) domains. d-nb.inforesearchgate.net These flavin-dependent monooxygenases are responsible for the insertion of oxygen atoms into the growing polyketide chain. d-nb.infonih.gov One of these oxygenase modules is responsible for generating a glycolyl thioester intermediate. d-nb.infonih.gov This is a crucial step in forming the ester linkages that define the macrolactone structure of lobatamides. The mechanism is thought to be similar to a Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to a carbonyl group. d-nb.infonih.gov
Perhaps the most unusual feature of lobatamide biosynthesis is the formation of a methylated oxime moiety. nih.govresearchgate.net This functionality is installed on-line by a specialized, oxygenase-containing bimodule within the PKS. nih.govproteopedia.orgresearchgate.net Biochemical studies have demonstrated that a flavin-dependent monooxygenase domain within this module catalyzes the conversion of an aminoacyl intermediate into an oxime. ethz.ch Two potential pathways have been proposed for this transformation: one involving dehydrogenation and another proceeding through dehydration following a second monooxygenation event. researchgate.net Following the oxime formation, a dedicated methyltransferase (MT) domain, located in a subsequent module, methylates the oxime group using S-adenosylmethionine as the methyl donor. ethz.ch
Oxygenation Module Functionality
Implications of Biosynthetic Research for Natural Product Engineering and Diversification
The detailed elucidation of the lobatamide biosynthetic pathway opens up exciting possibilities for natural product engineering. nih.govproteopedia.org Understanding the function of the specialized oxygenase and oxime-forming modules provides a new set of biocatalytic tools for synthetic biology. nih.govproteopedia.org By swapping or modifying these domains, it may be possible to create novel polyketide structures with altered or improved biological activities. The discovery of the oxime-forming machinery, in particular, offers a way to introduce masked aldehyde functionalities into diverse polyketide scaffolds, expanding the chemical space accessible through biosynthetic engineering. nih.govproteopedia.org
Synthetic Methodologies for Lobatamide D and Its Analogues
Strategic Approaches to the Total Synthesis of Lobatamide D and Related Lobatamides (e.g., A, C)
The total synthesis of complex natural products like the lobatamides requires a carefully devised strategy that allows for the efficient and stereocontrolled construction of the target molecule. Researchers have primarily employed convergent strategies to tackle the synthesis of these compounds.
Convergent and Fragment-Based Synthesis Design
In the context of lobatamide synthesis, a common convergent strategy involves dissecting the molecule into three key fragments: a divinylcarbinol unit, an aryl stannane (B1208499) or equivalent, and a carboxylic acid fragment containing the enamide side chain or a precursor to it. researchgate.net For instance, a synthetic plan for Lobatamides A and C utilized a late-stage diversification strategy, allowing for the installation of different enamide side chains onto a common bislactone intermediate. researchgate.net This highlights the power of a convergent approach in accessing a variety of lobatamide analogues.
Another notable convergent synthesis of Lobatamide C involved the coupling of a salicylate (B1505791) cyanomethyl ester with an enamide-containing acid fragment. bu.eduacs.org This strategy underscores the modularity of the convergent approach, allowing for the pre-installation of the sensitive enamide side chain into one of the coupling partners. acs.org
A formal synthesis of Lobatamides A and C also employed a convergent strategy, featuring a key Nozaki–Hiyama–Takai–Kishi (NHTK) reaction to form the 15-membered dilactone core. acs.org This further illustrates the diverse ways in which convergent strategies can be implemented to construct the complex architecture of the lobatamides.
Table 1: Key Fragments in Convergent Syntheses of Lobatamides
| Synthesis Target | Fragment 1 | Fragment 2 | Fragment 3 | Reference |
|---|---|---|---|---|
| Lobatamides A & C | Divinylcarbinol | Aryl stannane | Carboxylic acid | researchgate.net |
| Lobatamide C | Salicylate cyanomethyl ester | Enamide acid | bu.eduacs.orgnih.gov |
Stereocontrol Strategies in Complex Macrolactone Construction
Achieving the correct stereochemistry is a critical aspect of any total synthesis, and the lobatamides, with their multiple stereocenters, present a significant challenge. The construction of the 15-membered macrolactone core requires precise control over the stereochemistry of the constituent fragments and the stereochemical outcome of the reactions used to assemble them.
A key challenge in the synthesis of the lobatamide core is the stereoselective formation of the trisubstituted Z-olefin within the allylic aryl moiety. researchgate.net One successful strategy involved the hydroboration of a 1,1-disubstituted allene (B1206475). researchgate.net The choice of the hydroborating reagent was found to be crucial for achieving the desired stereoselectivity. For example, the use of a sterically hindered reagent like (Sia)₂BH favored the formation of the Z-allylic alcohol, while a less hindered reagent like 9-BBN resulted in the E-isomer. researchgate.net
The stereochemistry of the divinylcarbinol moiety is another critical element. Enantioselective allenylation of an aldehyde has been employed to set the stereocenter of this fragment. researchgate.net Furthermore, the stereochemistry of the final macrolide can be influenced by the choice of macrocyclization conditions and the protecting groups employed. In the synthesis of Lobatamide C, the stereochemistry was ultimately assigned by comparison of synthesized diastereoisomers and confirmed by X-ray crystallography of a derivative. bu.eduacs.org
Key Reaction Methodologies:
The successful synthesis of this compound and its analogues relies on a toolbox of powerful and selective chemical reactions. These methodologies are crucial for forming the key bonds and structural motifs of these complex molecules.
The formation of the 15-membered macrodilactone ring is a pivotal and often challenging step in the synthesis of lobatamides. Various macrolactonization techniques have been employed to close this large ring. nih.gov
One notable approach is the Zhao macrolactonization, which was successfully used in the synthesis of Lobatamides A and C. researchgate.netnih.gov This method proved effective even with a highly unstable seco acid precursor, proceeding under acidic conditions via an α-acyloxyenamide intermediate. researchgate.net
Another widely used method is the Mitsunobu reaction. nih.govnih.gov In the total synthesis of Lobatamide C, an intramolecular Mitsunobu reaction of the corresponding seco acid was employed to achieve the final ring closure. bu.edunih.gov
The Nozaki–Hiyama–Takai–Kishi (NHTK) reaction has also been utilized as a key macrocyclization strategy in a formal synthesis of Lobatamides A and C. acs.org This reaction provides a powerful means of forming carbon-carbon bonds under mild conditions, making it suitable for complex and sensitive substrates.
Table 2: Macrocyclization Methods in Lobatamide Synthesis
| Method | Synthesis Target | Key Features | Reference |
|---|---|---|---|
| Zhao Macrolactonization | Lobatamides A & C | Acidic conditions, α-acyloxyenamide intermediate | researchgate.netnih.gov |
| Mitsunobu Reaction | Lobatamide C | Intramolecular cyclization of a seco acid | bu.edunih.gov |
The enamide side chain is a crucial structural feature of the lobatamides and is essential for their biological activity. researchgate.net The stereoselective synthesis of this highly unsaturated and often labile moiety requires mild and efficient methods.
Copper-mediated C-N coupling reactions have emerged as a powerful tool for the construction of enamide bonds. bu.eduresearchgate.net This methodology involves the coupling of a vinyl halide with an amide in the presence of a copper(I) catalyst. bu.eduresearchgate.net This method has been successfully applied in the total synthesis of Lobatamide C and other salicylate enamide natural products. bu.eduacs.orgnih.govresearcher.life A key advantage of this approach is its suitability for late-stage installation of the enamide side chain on complex substrates. bu.edu
In a unified strategy for the divergent synthesis of various enamide side chains, a copper-promoted C-N coupling of vinyl iodides with a protected maleimide (B117702) hemiaminal was employed. acs.org This approach allows for the stereocontrolled synthesis of both (E)- and (Z)-enamides. acs.org
Organometallic cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Migita-Kosugi-Stille coupling, a palladium-catalyzed reaction between an organotin compound and an organic halide or triflate, has played a crucial role in the synthesis of lobatamides. chem-station.com
This reaction is particularly useful for constructing the allylic aryl moiety, including the challenging trisubstituted Z-olefin. researchgate.netnih.gov In the synthesis of Lobatamides A and C, a Migita-Kosugi-Stille coupling was used to connect an allylic chloride fragment with an aryl stannane. researchgate.net Careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, and additives, was necessary to suppress isomerization of the Z-olefin to the more stable E-isomer. researchgate.net The use of Pd(PPh₃)₄, CuTC, and NaI in NMP was found to be effective in achieving the desired Z-selectivity. researchgate.net
Another important organometallic coupling reaction used in lobatamide synthesis is the Suzuki-Miyaura coupling. A formal synthesis of Lobatamides A and C utilized a palladium-catalyzed Suzuki-Miyaura coupling to create a salicylic (B10762653) acid derivative containing the key trisubstituted (Z)-olefin. acs.org
Hydroboration Chemistry for Stereoselective Olefin Construction
Hydroboration-oxidation is a powerful two-step reaction sequence in organic synthesis used to convert alkenes (olefins) into alcohols with a high degree of control over the outcome. iitk.ac.in This method is fundamental for establishing specific stereocenters, a requirement in the synthesis of intricate molecules like this compound.
The first step, hydroboration, involves the addition of a borane (B79455) reagent (such as BH₃ or its derivatives like 9-BBN) across the carbon-carbon double bond of an olefin. masterorganicchemistry.comnumberanalytics.com The reaction mechanism is characterized by a concerted process where the boron and hydrogen atoms add to the same face of the double bond. scielo.org.bo This is known as syn-addition and is a key source of its stereoselectivity. masterorganicchemistry.comnumberanalytics.com Furthermore, the reaction exhibits high regioselectivity, with the boron atom preferentially adding to the less sterically hindered carbon of the olefin, leading to what is termed an "anti-Markovnikov" product upon subsequent oxidation. masterorganicchemistry.comscielo.org.bo
In a recent total synthesis of the lobatamide core, researchers demonstrated a sophisticated application of this chemistry. researchgate.net To construct the allylic aryl moiety which includes a challenging trisubstituted Z-olefin, a stereodivergent hydroboration of a 1,1-disubstituted allene was employed. researchgate.net This specific application highlights how hydroboration can be adapted to complex substrates to create precise geometric and stereochemical configurations essential for the final natural product structure.
Design and Chemical Synthesis of this compound Analogues and Simplified Derivatives
The synthesis of natural product analogues—molecules that are structurally similar to the parent compound—is a cornerstone of medicinal chemistry and chemical biology. These efforts are not merely academic exercises but are driven by the need to understand and improve upon the biological activity of the natural product.
Rationale for Analog Design in Chemical Biology Probes
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in complex biological systems like cells or whole organisms. promega.com Natural products like the lobatamides, which are potent inhibitors of vacuolar-type ATPases (V-ATPases), are excellent starting points for developing such probes. rsc.orgnih.gov
The primary rationales for designing this compound analogues include:
Target Validation and Elucidation: By creating a suite of related molecules and testing their activity, scientists can confirm that V-ATPase is indeed the target responsible for the observed biological effects. Photoactivatable analogues, for instance, are designed to form permanent bonds with their target upon light exposure, enabling the precise identification of binding sites. nih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis of simplified or modified analogues helps to identify the "pharmacophore"—the essential molecular features required for biological activity. For the lobatamides, studies using simplified analogues have revealed that the salicylate phenol (B47542) group, the enamide N-H bond, and ortho-substitution on the salicylate ester are all crucial for potent V-ATPase inhibition. acs.orgacs.org
Simplification for Synthesis: Complex natural products are often difficult and costly to synthesize. Creating simplified analogues, such as acyclic (non-ring) versions, can dramatically reduce synthetic effort while retaining biological activity, making them more accessible for extensive study. rsc.org A simplified acyclic analogue of lobatamide was found to exhibit strong V-ATPase inhibition, paving the way for further probe development. nih.govresearchgate.net
Synthetic Access to Photoactivatable and Acyclic Analogues
To probe the specific binding interactions between lobatamides and the V-ATPase enzyme, researchers have designed and synthesized specialized analogues. nih.govacs.org These efforts were based on the discovery that a simplified acyclic analogue retained high potency, demonstrating that the full macrocyclic structure was not an absolute requirement for V-ATPase inhibition. researchgate.net
Building on this finding, photoactivatable analogues were prepared. acs.org These molecules incorporate a benzophenone (B1666685) group, a well-known photoaffinity label. nih.govresearchgate.net When exposed to UV light, the benzophenone moiety becomes highly reactive and can form a covalent bond with nearby amino acid residues in the protein's binding pocket. This allows for the mapping of the binding site, providing invaluable structural information. The synthesis of these complex probes involved late-stage installation of the enamide side chain onto the core structure. nih.gov
Methodologies for Structural Modification and Functional Group Diversification
A variety of synthetic methods have been developed and employed to generate a diverse library of lobatamide analogues, enabling a thorough investigation of its structure-activity relationship. These methodologies allow for the modification of nearly every part of the molecule.
Key strategies for diversification include:
Late-Stage Side Chain Installation: A highly efficient strategy involves synthesizing a common core structure (the macrolactone) and then attaching various enamide side chains in the final steps of the synthesis. researchgate.net This modular approach allows for rapid diversification. One such method involves a hydrozirconation-iodination of a terminal alkyne followed by a copper-mediated coupling with a primary amide to form the desired enamide side chain. researchgate.net
Copper-Mediated Enamide Formation: The development of a robust Cu(I)-mediated reaction to form the highly unsaturated enamide side chain was a key breakthrough in the total synthesis of Lobatamide C and its analogues. nih.govacs.orgporcogroup.com This reaction is crucial for constructing the side chain, which is vital for inhibitory activity.
Fragment Coupling Strategies: The assembly of the lobatamide core often relies on the coupling of smaller, pre-synthesized fragments. A key coupling reaction used in the synthesis of Lobatamide C was a base-mediated esterification between a β-hydroxy acid fragment and a salicylate cyanomethyl ester fragment. nih.govacs.org By modifying these fragments before the coupling step, chemists can introduce significant structural diversity deep within the core of the final molecule.
Molecular and Cellular Mechanisms of Action: V Atpase Inhibition
Lobatamide D as a Potent and Selective Inhibitor of Eukaryotic V-ATPases
This compound, as a representative of the lobatamide family, is a potent inhibitor of eukaryotic V-ATPases. researchgate.netresearchgate.net The lobatamides are part of a larger group known as benzolactone enamides, which also includes compounds like salicylihalamide and oximidine. researchgate.netpsu.edu Members of this class have been shown to inhibit V-ATPase activity at nanomolar concentrations. researchgate.netresearchgate.net This potent inhibition disrupts the enzyme's fundamental role in pumping protons, leading to significant downstream cellular effects. csic.es The inhibitory action is highly specific to V-type ATPases, with no significant effect observed on other proton pumps like F-type or P-type ATPases. psu.eduresearchgate.net This specificity makes lobatamides valuable tools for studying the physiological roles of V-ATPases. science.gov
Characterization of this compound Interaction with V-ATPase Subunits
The V-ATPase is a large, multisubunit complex composed of two main domains: a peripheral V₁ domain that hydrolyzes ATP and an integral membrane V₀ domain that translocates protons. nih.govnih.gov The V₁ domain consists of subunits A through H, while the V₀ domain in mammals includes subunits a, c, c″, d, and e. nih.govfrontiersin.org
Research into the binding site of the benzolactone enamide class, including lobatamides, indicates that they interact with the V₀ domain. biologists.combiologists.com This was demonstrated in studies showing that salicylihalamide, a closely related compound, could inhibit not only the proton-pumping activity of the entire V₁V₀ holoenzyme but also the proton-channeling activity of the isolated V₀ complex. researchgate.netbiologists.com This strongly suggests the binding site resides within the membrane-spanning portion of the enzyme. While the precise amino acid interactions are still under investigation, structure-activity relationship studies on lobatamide analogues have identified key chemical features essential for V-ATPase inhibition. These critical moieties include the salicylate (B1505791) phenol (B47542), the enamide NH group, and the ortho-substitution of the salicylate ester. researchgate.netnih.gov
| V-ATPase Domain | Subunits (Mammalian) | Primary Function | Interaction with Lobatamides |
|---|---|---|---|
| V₁ (Peripheral) | A₃, B₃, C, D, E₃, F, G₃, H | ATP Hydrolysis | No direct interaction reported; activity is inhibited indirectly. |
| V₀ (Integral Membrane) | a, c, c″, d, e | Proton Translocation (Rotation) | Identified as the binding domain for the benzolactone enamide class. biologists.combiologists.com |
Allosteric Modulation vs. Direct Active Site Binding Mechanisms
V-ATPases function via a rotary mechanism where the energy from ATP hydrolysis in the V₁ domain drives the rotation of the central stalk and the c-ring of the V₀ domain, which in turn pumps protons across the membrane. nih.gov Inhibitors like the plecomacrolides (e.g., bafilomycin, concanamycin) bind directly to the c-subunit of the V₀ domain, physically blocking this rotation. biologists.comfrontiersin.org
Comparative Analysis of Inhibition Specificity Across Different V-ATPase Isoforms and Species (e.g., Mammalian vs. Fungal)
A remarkable feature of the benzolactone enamide class, including the lobatamides, is their unprecedented selectivity for mammalian V-ATPases over those from fungal sources. psu.eduresearchgate.net Studies have shown that while lobatamides potently inhibit V-ATPases from various mammalian tissues, they have little to no effect on the V-ATPases from fungi like Neurospora crassa or the yeast Saccharomyces cerevisiae. psu.eduresearchgate.net This contrasts sharply with other well-known V-ATPase inhibitors like bafilomycin and concanamycin, which are non-selective and inhibit both mammalian and fungal enzymes with high potency. psu.edunih.gov This unique specificity suggests structural differences between mammalian and fungal V-ATPase V₀ domains that can be exploited for selective targeting.
| Inhibitor Class | Example Compound | Mammalian V-ATPase Inhibition | Fungal V-ATPase Inhibition | Reference |
|---|---|---|---|---|
| Benzolactone Enamides | This compound | Potent Inhibition | No Significant Inhibition | psu.eduresearchgate.net |
| Plecomacrolides | Bafilomycin A1 | Potent Inhibition | Potent Inhibition | psu.edunih.gov |
| Plecomacrolides | Concanamycin A | Potent Inhibition | Potent Inhibition | psu.edunih.gov |
Impact on Intracellular pH Homeostasis and Organellar Acidification
The primary function of V-ATPases is to establish and maintain acidic environments within various organelles. biologists.comfrontiersin.org By inhibiting the V-ATPase proton pump, this compound directly disrupts intracellular pH homeostasis. csic.es The blockade of proton influx into organelles like endosomes and lysosomes leads to a rapid alkalinization of their lumen. csic.escsic.es Consequently, the proton gradient across the organellar membrane collapses. This not only affects the organelle itself but can also lead to a secondary acidification of the cytosol, as protons are no longer effectively sequestered into these compartments. csic.esspandidos-publications.com The maintenance of distinct pH values across different cellular compartments is crucial for normal cell function, and its disruption by V-ATPase inhibitors has profound consequences. csic.es
Cellular Consequences of V-ATPase Inhibition by this compound
The disruption of organellar acidification by this compound triggers a cascade of cellular dysfunctions, primarily stemming from the pH-dependent nature of many vesicular processes. csic.escsic.es
The endosomal-lysosomal pathway is particularly sensitive to changes in luminal pH. springermedizin.de Acidification is essential at multiple steps, and its inhibition by compounds like this compound severely impairs the function of these organelles. biologists.com
Receptor-Ligand Dissociation: In early endosomes, the acidic environment (pH ~6.0-6.5) facilitates the dissociation of many ligands from their receptors after endocytosis. biologists.com For example, low-density lipoprotein (LDL) separates from its receptor in the acidic endosome, allowing the receptor to be recycled back to the plasma membrane. biologists.com Inhibition of V-ATPase prevents this acidification, trapping receptors with their ligands and impairing receptor recycling. csic.es
Enzyme Activation and Degradation: Lysosomes are the primary degradative compartments of the cell, containing a host of acid hydrolases that break down macromolecules. These enzymes require a highly acidic lumen (pH ~4.5-5.0) for optimal activity. springermedizin.denih.gov When V-ATPase is inhibited, the lysosomal pH rises, inactivating these hydrolases. csic.es This leads to the accumulation of undigested cellular waste and cargo delivered via endocytosis and autophagy, ultimately compromising cellular homeostasis. nih.govresearchgate.net
Cargo Sorting and Trafficking: The proper sorting and transport of proteins and lipids through the endo-lysosomal system are dependent on the maturation of endosomes, a process that is coupled with progressive acidification. csic.esspringermedizin.de For instance, the delivery of newly synthesized lysosomal hydrolases from the Golgi apparatus to the lysosome depends on their pH-sensitive dissociation from mannose-6-phosphate (B13060355) receptors in late endosomes. biologists.com Disruption of the pH gradient by V-ATPase inhibitors can lead to the mis-sorting and secretion of lysosomal enzymes. csic.es
Perturbations of Autophagic Flux and Membrane Trafficking
This compound belongs to the lobatamide class of compounds, which are recognized as potent and selective inhibitors of vacuolar-type H+-ATPases (V-ATPases). bu.edunih.gov This fundamental mechanism of action directly leads to significant disruptions in crucial cellular processes, namely autophagic flux and membrane trafficking, by preventing the acidification of intracellular organelles. scispace.comresearchgate.net
Autophagic Flux Inhibition:
Autophagy is a catabolic process involving the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes. researchgate.net The acidic environment within the lysosome is indispensable for the enzymatic degradation of the cargo. nih.gov
By inhibiting V-ATPase, this compound prevents the pumping of protons into lysosomes, thereby neutralizing their internal pH. acs.org This non-acidic environment inactivates the lysosomal hydrolases responsible for degradation. The consequence is not a halt in the formation of autophagosomes, but rather a blockage at a late stage of the autophagic pathway. acs.org Specifically, the fusion of autophagosomes with lysosomes may be impaired, or even if fusion occurs, the resulting autolysosomes are non-functional. This leads to a cellular accumulation of undegraded autophagosomes, a hallmark of blocked autophagic flux. acs.org This mechanism is shared with other well-characterized V-ATPase inhibitors like Bafilomycin A1, which are used experimentally to induce the accumulation of autophagosomes. acs.orgresearchgate.net
Disruption of Membrane Trafficking:
The endomembrane system, which includes the endoplasmic reticulum, Golgi apparatus, and endosomes, relies on vesicular transport for the movement of proteins and lipids between compartments. zellbiologie.defrontiersin.org V-ATPases play a critical role in this complex network by establishing and maintaining the specific pH of each organelle, which is crucial for the proper sorting and processing of cargo. researchgate.net
Inhibition of V-ATPase by this compound disrupts these precise pH gradients. For example, the acidification of endosomes is necessary for the dissociation of ligands from their receptors and for directing them to their correct destinations, such as recycling back to the plasma membrane or degradation in the lysosome. By neutralizing these compartments, this compound can cause mis-sorting of cargo, impaired receptor recycling, and a general disruption of the pathways that govern endocytosis and exocytosis. researchgate.net The integrity and function of the entire membrane trafficking system are thus compromised. zellbiologie.de
The table below summarizes the key cellular consequences resulting from the V-ATPase inhibition by compounds of the lobatamide class.
| Cellular Process | Organelle Affected | Consequence of V-ATPase Inhibition |
| Autophagic Flux | Lysosomes, Autolysosomes | Blocked degradation of autophagic cargo due to increased lysosomal pH. Accumulation of autophagosomes. nih.govacs.org |
| Endocytosis | Endosomes | Impaired sorting and dissociation of receptor-ligand complexes. Disruption of cargo trafficking to lysosomes. researchgate.net |
| Protein Processing | Golgi Apparatus | Altered processing and maturation of secretory proteins that require specific pH environments. zellbiologie.de |
| Membrane Trafficking | General Endomembrane System | Disruption of vesicle formation, transport, and fusion, leading to compromised cellular organization and communication. researchgate.netzellbiologie.de |
Preclinical Biological Activities and Functional Studies
In Vitro Cytotoxicity and Cell Growth Inhibition Profiles
Evaluation in Human Tumor Cell Line Panels (e.g., NCI 60-cell screen)
Lobatamide D, along with its structural analogs Lobatamide A, B, and C, was evaluated in the National Cancer Institute's (NCI) 60-cell line human tumor screen. acs.orguq.edu.au This comprehensive panel consists of 60 different human cancer cell lines, representing nine distinct types of cancer: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. clue.iorevvity.co.jp The primary objective of this screen is to identify compounds that exhibit growth-inhibitory or cytotoxic effects against these cell lines. clue.ioresearchgate.net
The lobatamides, including this compound, demonstrated significant cytotoxic activity across the panel. acs.orguq.edu.au Specifically, Lobatamides A-D were found to be approximately equipotent, with mean panel GI50 (50% growth inhibition) values around 1.6 nM. mdpi.com This indicates that this compound is a potent inhibitor of cancer cell growth in vitro.
Analysis of Differential Cytotoxicity Patterns and Novelty of Activity Profile
A key aspect of the NCI-60 screen is the analysis of the pattern of activity across the different cell lines, which can provide insights into a compound's mechanism of action. nih.gov this compound, like the other lobatamides, displayed a characteristic pattern of differential cytotoxicity, meaning it was more effective against some cell lines than others. acs.orguq.edu.au
To assess the novelty of this activity profile, the NCI employs a computer program called COMPARE. nih.gov This tool compares the mean-graph differential cytotoxicity profile of a test compound with the profiles of a vast database of standard anticancer agents. acs.orguq.edu.au When the profiles of the lobatamides were analyzed using COMPARE, they showed high correlations with each other, indicating a shared mechanism of action. acs.orguq.edu.aumdpi.com However, their profiles did not significantly correlate with any of the known antitumor compounds in the NCI's standard agent database. acs.orguq.edu.auacs.org This lack of correlation strongly suggests that the lobatamides, including this compound, represent a new mechanistic class of anticancer agents. uq.edu.aumdpi.com
Interestingly, the cytotoxicity profiles of the lobatamides did show a high correlation with the salicylihalamides, another class of marine-derived macrolides. acs.orguq.edu.au This finding predicted that these two classes of compounds share a common mechanism of action, which was later confirmed to be the inhibition of vacuolar-type H+-ATPase (V-ATPase). cancer.govresearchgate.net
Biochemical Inhibition of V-ATPase Activity in Cell-Free Systems and Membrane Preparations (e.g., Bovine Chromaffin Granule V-ATPase)
Subsequent biochemical studies confirmed that the cytotoxic effects of the lobatamides are due to their potent and selective inhibition of V-ATPase. cancer.govresearchgate.net V-ATPases are proton pumps essential for acidifying various intracellular compartments and the extracellular space in some cell types. d-nb.info
This compound, along with its analogs, was tested for its ability to inhibit V-ATPase activity in various mammalian membrane preparations. psu.edu In one study, synthetic lobatamide C and its simplified analogues were evaluated for their inhibitory activity against V-ATPase from bovine chromaffin granule membranes. acs.orgnih.gov These assays demonstrated that the lobatamides are indeed potent inhibitors of mammalian V-ATPase. acs.orgnih.govbiologists.com For instance, this compound inhibited V-ATPase from human kidney, liver, and osteoclastic giant-cell tumors with IC50 values in the low nanomolar range. psu.edu
The following table summarizes the inhibitory activity of this compound and related compounds against mammalian V-ATPases:
| Compound | Human Kidney V-ATPase Ki (nM) | Human Liver V-ATPase Ki (nM) | Human Osteoclastic V-ATPase Ki (nM) |
| This compound | 1.2 (± 0.1) | 2.5 (± 0.6) | 0.85 (± 0.07) |
| Lobatamide A | 1.4 (± 0.2) | 6.2 (± 2.9) | 1.8 (± 0.8) |
| Lobatamide B | 0.68 (± 0.05) | 2.3 (± 0.6) | 0.71 (± 0.11) |
| Lobatamide C | 1.8 (± 0.2) | 2.8 (± 0.4) | 1.9 (± 0.2) |
| Salicylihalamide A | 0.58 (± 0.20) | 0.62 (± 0.19) | 0.40 (± 0.02) |
| Bafilomycin A1 | 0.04 (± 0.01) | 0.36 (± 0.05) | 0.06 (± 0.01) |
| Concanamycin A | 0.06 (± 0.01) | 0.32 (± 0.02) | 0.03 (± 0.01) |
| Data from Boyd et al., 2001. psu.edu |
Mechanistic Links Between V-ATPase Inhibition and Observed Preclinical Biological Effects (e.g., interference with tumor metastasis pathways)
The inhibition of V-ATPase by compounds like this compound has significant implications for cancer biology. V-ATPases play a crucial role in maintaining the acidic tumor microenvironment, which is known to promote tumor invasion and metastasis. cancer.govnih.gov By extruding protons, cancer cells create an acidic extracellular space that facilitates the degradation of the extracellular matrix by acid-activated proteases, a key step in metastasis. nih.gov
Therefore, by inhibiting V-ATPase, this compound can disrupt this process, potentially reducing the metastatic potential of cancer cells. nih.gov The acidic environment also contributes to the survival of cancer cells and the development of chemoresistance. nih.gov Consequently, V-ATPase inhibitors are being investigated for their potential to not only directly kill cancer cells but also to make them more susceptible to other anticancer therapies. nih.gov The application of specific V-ATPase inhibitors can lead to a decrease in tumor acidity, which may in turn reduce tumor metastasis and impact the survival of tumor cells. nih.gov
Comparative Biological Potency with Other V-ATPase Inhibitors (e.g., Bafilomycins, Concanamycins)
The lobatamides belong to a class of V-ATPase inhibitors known as benzolactone enamides, which also includes the salicylihalamides. researchgate.netresearchgate.net This class is distinct from the classical V-ATPase inhibitors, the bafilomycins and concanamycins, which are plecomacrolides. cancer.govresearchgate.net
While both classes of compounds are potent inhibitors of mammalian V-ATPase, a key difference lies in their selectivity. researchgate.net The bafilomycins and concanamycins inhibit both mammalian and fungal V-ATPases. nih.gov In contrast, this compound and the other benzolactone enamides are highly selective for mammalian V-ATPases and are essentially inactive against fungal V-ATPases, such as those from Neurospora crassa and Saccharomyces cerevisiae. cancer.govresearchgate.netpsu.edu
In terms of potency against mammalian V-ATPases, the bafilomycins and concanamycins are generally more potent than the lobatamides. psu.edu For example, as shown in the table above, Bafilomycin A1 and Concanamycin A typically have Ki values below 1 nM for various human V-ATPases, while the values for the lobatamides are in the low single-digit nanomolar range. psu.edu Despite being slightly less potent, the unique selectivity profile of the lobatamides makes them valuable tools for studying the specific roles of mammalian V-ATPases and as potential leads for the development of novel anticancer agents. cancer.govresearchgate.net
Structure Activity Relationship Sar Investigations
Identification of Key Pharmacophoric Elements for V-ATPase Inhibitory Activity
SAR studies have pinpointed several crucial pharmacophoric elements within the lobatamide scaffold that are essential for potent inhibition of V-ATPase. The primary features include the salicylate (B1505791) ring, the enamide side chain, and the macrolactone core. researchgate.netnih.gov The interplay between these components is critical for high-affinity binding to the enzyme. Research has consistently shown that modifications to any of these core elements can lead to a significant reduction or complete loss of inhibitory activity. nih.gov This highlights the specific and sensitive nature of the interaction between the lobatamide pharmacophore and its binding site on the V-ATPase complex.
Importance of the Salicylate Moiety and Enamide Side Chain for Potency
The salicylate moiety and the enamide side chain are unequivocally identified as critical for the V-ATPase inhibitory potency of lobatamides. researchgate.netbiologists.comresearchgate.netscience.govnih.gov Studies involving simplified analogues have confirmed the indispensable nature of these two components. nih.gov
Key findings include:
The Salicylate Phenol (B47542): The phenolic hydroxyl group on the salicylate ring is crucial for activity. researchgate.netnih.govresearchgate.netscience.govacs.orgnih.gov Its removal or modification leads to a substantial decrease in inhibitory potency.
Ortho-Substitution of the Salicylate Ester: The substitution pattern on the salicylate ring, specifically the ortho-positioning of the ester linkage, is important for V-ATPase inhibition. researchgate.netnih.govresearchgate.netscience.govacs.orgnih.gov
The Enamide Side Chain: The enamide functionality is a non-negotiable requirement for the biological activity of the benzolactone enamide family. nih.govsemanticscholar.org Replacement of the enamide with other groups, such as an allylic amide or sulfone, results in a loss of cytotoxicity. nih.gov The enamide NH has also been shown to be important for V-ATPase inhibitory activity. researchgate.netnih.govscience.govacs.orgnih.gov
The following table summarizes the V-ATPase inhibitory activity of selected lobatamide analogues, highlighting the importance of the salicylate and enamide moieties.
| Compound/Analogue | Key Structural Feature | V-ATPase Inhibitory Activity (IC50) | Reference |
| Lobatamide C | Natural Product | Potent | acs.orgnih.gov |
| Acyclic Analogue 2 | Simplified acyclic core | 10 nM | nih.gov |
| Acyclic Analogue 6 | Simplified acyclic core | 100 nM | bu.edu |
| Acyclic Analogue 7 | Simplified acyclic core | 60 nM | bu.edu |
| Oximidine Sulfone Analogue 46 | Enamide replaced by vinyl sulfone | Inactive | nih.gov |
Stereochemical Requirements for Optimal Biological Activity (e.g., C8, C11, C15 stereochemistry)
For Lobatamide C, a closely related analogue, the absolute stereochemistry was determined to be 8S, 11S, 15S through total synthesis and X-ray crystallography. bu.eduscience.govnih.gov The synthesis and evaluation of other stereoisomers of Lobatamide C revealed that changes in the stereochemistry at positions C8, C11, and C15 can significantly impact V-ATPase inhibitory activity. science.govacs.orgnih.gov This dependence on a specific stereochemical configuration underscores the highly specific nature of the molecular recognition by the V-ATPase binding site. acs.org
Application of Analog Synthesis in SAR Delineation
Key synthetic strategies and their outcomes include:
Simplified Acyclic Analogues: The creation of simplified, non-macrocyclic analogues has been instrumental in confirming the essential roles of the salicylate and enamide moieties. researchgate.netnih.govnih.gov While these analogues are generally less potent than the natural products, their activity confirms the core pharmacophore. nih.gov
Modification of the Enamide Side Chain: Synthetic routes have been developed to allow for the late-stage installation of different enamide side chains. researchgate.net This modularity facilitates the exploration of how changes in the side chain affect potency and provides a platform for generating diversified libraries of analogues for further biological screening. researchgate.net
Synthesis of Stereoisomers: The preparation of different stereoisomers of the macrolactone core has been crucial in establishing the stereochemical requirements for activity. science.govacs.orgnih.gov These studies have demonstrated that the natural stereoconfiguration is optimal for V-ATPase inhibition.
The insights gained from these SAR studies are invaluable for the design of new, potentially more potent and selective V-ATPase inhibitors based on the lobatamide scaffold.
Advanced Research Avenues and Future Perspectives
Development of Novel Synthetic Routes for Scalable Production and Derivatization
The complex structure of lobatamides presents a significant synthetic challenge, hindering the production of sufficient quantities for extensive preclinical and clinical investigation. nih.gov Current laboratory-scale total syntheses, such as those developed for the closely related Lobatamide C, provide a foundational blueprint. researchgate.netresearchgate.netporcogroup.com These routes often employ key strategies like copper(I)-mediated amidation to form the critical enamide side chain and advanced macrolactonization techniques to close the large ring structure. researchgate.netresearchgate.net
However, future efforts must focus on "route scouting" to devise novel synthetic pathways that are efficient, cost-effective, and scalable for kilogram-scale manufacturing. spirochem.comyoutube.com This involves a systematic evaluation of different bond disconnections, the use of more economical starting materials, and the optimization of reaction conditions to maximize yields and minimize waste, aligning with green chemistry principles. spirochem.com A convergent approach, where large fragments of the molecule are synthesized separately and then joined, is generally more efficient for complex targets. youtube.com
Furthermore, an efficient synthetic route is crucial for derivatization. The creation of analogues is essential for establishing detailed structure-activity relationships (SAR). Studies on simplified lobatamide analogues have already shown that the salicylate (B1505791) phenol (B47542), the enamide NH, and the ortho-substitution of the salicylate ester are vital for V-ATPase inhibitory activity. researchgate.netresearchgate.net Future work will involve the systematic modification of various parts of the Lobatamide D scaffold to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net The synthesis of photoactivatable analogues, for instance, incorporating benzophenone (B1666685) labels, has been demonstrated as a powerful tool to probe the binding interactions with target proteins. acs.orgnih.gov
| Synthetic Strategy | Goal | Key Methodologies | Reference |
| Route Scouting | Scalable, cost-effective production of this compound. | Retrosynthetic analysis, convergent synthesis, process optimization. | spirochem.comyoutube.com |
| Total Synthesis | Access to the natural product and its stereoisomers. | Copper-mediated enamide formation, macrolactonization. | researchgate.netresearchgate.net |
| Derivatization | Improve potency, selectivity, and ADME properties; probe mechanism. | Synthesis of simplified or functionalized (e.g., photoactivatable) analogues. | researchgate.netacs.orgcaymanchem.com |
Deeper Elucidation of Lobatamide Biosynthesis for Chemoenzymatic Synthesis and Pathway Engineering
The discovery that lobatamide-like compounds (oximidines) are produced by bacteria such as Pseudomonas baetica and Gynuella sunshinyii has opened the door to biotechnological production methods. researchgate.net These compounds are assembled by modular trans-acyltransferase polyketide synthases (trans-AT PKSs), large enzymatic complexes that build the molecule step-by-step. researchgate.netresearchgate.net The biosynthetic gene cluster for oximidines, for example, revealed an unprecedented mechanism for O-methyloxime formation involving a specialized monooxygenase and a methyltransferase domain. researchgate.net
A crucial future goal is the complete elucidation of the this compound biosynthetic pathway. Identifying and characterizing all the enzymes involved would enable the development of chemoenzymatic synthesis strategies. mdpi.comrsc.orgnih.gov This hybrid approach combines efficient chemical synthesis steps with highly selective enzymatic reactions to build complex molecules that are difficult to create through purely chemical means. nih.govmdpi.com For example, enzymes from the lobatamide pathway could be used to perform difficult stereoselective transformations on synthetic precursors. nih.gov
Moreover, a deep understanding of the biosynthesis allows for pathway engineering. mdpi.com By manipulating the genes in the host organism, it may be possible to generate novel lobatamide analogues. Techniques such as gene deletion or domain swapping within the PKS modules could lead to the production of derivatives with altered side chains or ring structures, creating a library of new compounds for biological screening without the need for complex total synthesis. researchgate.netresearchgate.net
Structural Biology of this compound-V-ATPase Complexes for Inhibitor Design
This compound exerts its effect by inhibiting V-ATPase, a multi-subunit protein complex responsible for proton transport. psu.edunih.gov The V-ATPase is composed of a cytosolic V1 domain that hydrolyzes ATP and a membrane-embedded V0 domain that forms the proton pore. acs.orguni-osnabrueck.de While it is known that lobatamides are highly selective for mammalian V-ATPases, the precise molecular interactions that govern this inhibition are not fully understood. psu.eduresearchgate.net
A significant frontier in lobatamide research is to determine the high-resolution three-dimensional structure of this compound bound to the mammalian V-ATPase complex, likely using cryo-electron microscopy (cryo-EM). frontiersin.org Such a structure would be invaluable, revealing the specific subunit(s) and amino acid residues that form the binding pocket. It would clarify how this compound stabilizes a particular conformational state of the enzyme to inhibit its rotational mechanism. nih.gov
This structural information is the cornerstone of modern, structure-based drug design. By visualizing the exact fit of this compound in its binding site, medicinal chemists can rationally design new inhibitors with improved affinity and specificity. For example, if the structure reveals an unoccupied pocket adjacent to the bound drug, new analogues could be designed with additional functional groups to fill that space, potentially increasing potency and optimizing drug-target residence time.
Exploration of this compound as a Chemical Probe for Cellular Pathways Beyond V-ATPase Inhibition
While the primary target of this compound is the V-ATPase, its utility as a chemical probe extends to the study of any cellular process dependent on the enzyme's activity. acs.orgnih.gov V-ATPases are critical for acidifying various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. frontiersin.org This acidification is essential for a multitude of cellular functions.
By using this compound as a highly selective inhibitor, researchers can investigate the downstream consequences of V-ATPase disruption. This provides a powerful tool to dissect complex cellular pathways. For example, inhibiting V-ATPase function can impair lysosomal degradation pathways like autophagy, affect protein trafficking and sorting through the endosomal system, and disrupt signaling events that are pH-dependent. The use of this compound can help elucidate the precise role of V-ATPase-mediated acidification in these and other processes, such as tumor cell invasion and metastasis, which are thought to rely on an acidic microenvironment. acs.org This positions this compound not just as a potential therapeutic, but as a fundamental tool for cell biology research, potentially uncovering new biological insights and therapeutic targets.
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
To gain a holistic view of the cellular effects of this compound, future research should integrate systems biology and multi-omics approaches. frontiersin.orgfrontiersin.org These technologies—including genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—provide a comprehensive snapshot of the state of a cell or organism. taylorfrancis.com
By treating cancer cells with this compound and applying these omics techniques, researchers can move beyond a single target and map the global cellular response. researchgate.net For example, transcriptomic analysis could reveal widespread changes in gene expression, identifying entire signaling or metabolic pathways that are perturbed by V-ATPase inhibition. leibniz-hki.de Proteomics could identify changes in protein abundance or post-translational modifications, while metabolomics could uncover shifts in cellular energy production and nutrient utilization. frontiersin.org
Integrating these large datasets using computational and bioinformatics tools can generate new, testable hypotheses about the compound's full mechanism of action, identify potential biomarkers for predicting treatment response, and uncover unexpected synergistic relationships with other drugs. nih.gov This systems-level understanding is critical for advancing this compound in a therapeutic context, providing a comprehensive picture of its impact on complex biological systems. frontiersin.org
Q & A
Q. What are the key methodologies for synthesizing and characterizing Lobatamide D in laboratory settings?
Methodological Answer : Synthesis of this compound typically involves modular approaches inspired by structural analogs like Lobatamide C. Key steps include solid-phase peptide synthesis (SPPS) for macrocyclic frameworks and stereochemical validation via nuclear magnetic resonance (NMR) and circular dichroism (CD). Characterization requires high-resolution mass spectrometry (HRMS) and comparative analysis with natural isolates to confirm purity and structural fidelity .
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s V-ATPase inhibition?
Methodological Answer : SAR studies require systematic modification of this compound’s functional groups (e.g., ester linkages, side chains) followed by in vitro V-ATPase inhibition assays. Dose-response curves and molecular docking simulations can identify critical pharmacophores. Comparative studies with simplified analogs (e.g., lobatamide C derivatives) are essential to isolate bioactive motifs .
Q. What purification strategies are effective for isolating this compound from complex biological matrices?
Methodological Answer : Multi-step chromatographic protocols (e.g., reverse-phase HPLC, size-exclusion chromatography) are standard. Solvent partitioning and affinity-based techniques (e.g., immobilized metal ions for macrocycle binding) improve yield. Purity validation via LC-MS and bioactivity-guided fractionation ensures functional integrity .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in cellular models?
Methodological Answer : Use pH-sensitive fluorescent probes or lysosome-targeted sensors to monitor V-ATPase activity in real time. Combine genetic knockdown (e.g., siRNA targeting V-ATPase subunits) with this compound treatment to establish causality. Control for off-target effects via parallel assays with inactive analogs .
Q. How should researchers differentiate between in vitro and in vivo efficacy of this compound?
Methodological Answer : In vitro studies focus on cell permeability (e.g., Caco-2 assays) and cytotoxicity (MTT assays). For in vivo models, prioritize pharmacokinetic profiling (bioavailability, half-life) in relevant species (e.g., zebrafish for developmental studies). Cross-validate findings using tissue-specific V-ATPase activity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different experimental systems?
Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line variability, assay conditions). Use meta-analysis to quantify effect sizes and heterogeneity. Replicate studies under standardized protocols (e.g., uniform buffer pH, ATP concentrations) to isolate discrepancies. Cross-reference with structural analogs (e.g., lobatamide C) to assess compound stability .
Q. What advanced techniques address challenges in this compound’s structural determination and stereochemical assignment?
Methodological Answer : Employ cryo-electron microscopy (cryo-EM) for macrocycle conformation analysis. Use dynamic NMR and X-ray crystallography to resolve stereochemical ambiguities. Computational tools like density functional theory (DFT) can predict stable conformers, validated via synthetic enantiomer comparisons .
Q. How can researchers design studies to explore this compound’s synergistic effects with other V-ATPase inhibitors?
Methodological Answer : Use combinatorial dose-matrix assays (e.g., checkerboard synergy testing) with inhibitors like bafilomycin A1. Quantify synergy via Chou-Talalay or Bliss independence models. Transcriptomic profiling (RNA-seq) can identify co-regulated pathways, while isobolograms validate additive or antagonistic interactions .
Q. What methodologies optimize this compound’s synthetic yield without compromising bioactivity?
Methodological Answer : Apply design of experiments (DoE) to refine SPPS conditions (e.g., coupling reagents, reaction times). Use flow chemistry for scalable macrocyclization. Monitor intermediate stability via inline FTIR and UV spectroscopy. Bioactivity-guided optimization ensures retained potency despite yield improvements .
Q. How can cross-species variability in this compound’s efficacy be systematically investigated?
Methodological Answer : Perform comparative genomics to identify V-ATPase subunit polymorphisms across species. Use CRISPR/Cas9 to engineer humanized V-ATPase models in non-responsive organisms. Phenotypic screening (e.g., developmental defects in Ciona intestinalis) links genetic variation to compound sensitivity .
Methodological Frameworks for Research Design
What criteria ensure a research question on this compound is both feasible and scientifically rigorous?
Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, a question like “Does this compound modulate lysosomal pH in cancer stem cells?” should align with available tools (feasibility), address knowledge gaps (novelty), and have therapeutic implications (relevance) .
Q. How can researchers integrate qualitative and quantitative data in this compound studies?
Methodological Answer : Use mixed-methods designs: qualitative data (e.g., expert interviews on assay challenges) inform quantitative hypothesis generation. Triangulate findings via convergence analysis (e.g., correlating NMR structural data with bioactivity metrics) .
Q. What strategies mitigate institutional constraints (e.g., ethical approvals) in this compound research?
Methodological Answer : Preemptively consult institutional review boards (IRBs) for in vivo studies. Use in silico models (e.g., molecular dynamics simulations) to reduce animal testing. Collaborate with synthetic chemists to access analogs with lower regulatory burdens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
